N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-12(2,3)11(17)14-8-9-13-7-6-10(15-9)16(4)5/h6-7H,8H2,1-5H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYHDFBZTZISJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NC=CC(=N1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enigmatic Mechanism of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide: Acknowledging a Frontier in Research

A comprehensive review of publicly available scientific literature, chemical databases, and patent records reveals a notable absence of information regarding the synthesis, biological activity, and mechanism of action of the compound N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide. This indicates that the compound is likely a novel chemical entity that has not yet been described in the public domain, representing a new frontier for scientific investigation.

The constituent parts of the molecule—a dimethylamino-substituted pyrimidine ring linked to a pivalamide group—are found in various biologically active compounds, particularly in the realm of kinase inhibitors. The pyrimidine scaffold is a well-established pharmacophore known to mimic the purine bases of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. The dimethylamino group can contribute to solubility and may form specific hydrogen bonds within a target protein. The sterically hindered pivalamide moiety could influence the compound's metabolic stability and selectivity profile.

Given the structural alerts present in N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide, it is plausible to hypothesize that its mechanism of action could involve the modulation of a protein kinase. However, without any experimental data, this remains speculative.

To elucidate the mechanism of action of this novel compound, a systematic and multi-faceted research approach would be required. This would typically involve:

-

Chemical Synthesis and Characterization: The first step would be the chemical synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide, followed by its purification and structural confirmation using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

-

In Vitro Biological Screening: The synthesized compound would then be subjected to a broad panel of in vitro assays to identify its biological activity. This could include:

-

Phenotypic Screening: Assessing the compound's effect on cell viability, proliferation, or other observable cellular changes in various cell lines (e.g., cancer cell lines, immune cells).

-

Target-Based Screening: If a hypothesis exists about the potential target class (e.g., kinases), the compound would be tested against a panel of relevant enzymes to determine its inhibitory activity.

-

-

Target Identification and Validation: If the compound shows significant biological activity in phenotypic screens, the next critical step would be to identify its molecular target(s). This can be achieved through various techniques, including:

-

Affinity Chromatography: Using the compound as a bait to pull down its binding partners from cell lysates.

-

Chemical Proteomics: Employing chemical probes derived from the compound to identify its targets in a cellular context.

-

Computational Modeling: Docking the compound into the binding sites of potential target proteins to predict binding affinity and mode.

-

-

Mechanism of Action Studies: Once a primary target is identified and validated, further studies would be necessary to unravel the detailed mechanism of action. This would involve a suite of biochemical and cell-based assays to understand how the compound modulates the function of its target and the downstream cellular consequences.

The journey to understand the mechanism of action of a novel compound like N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide is a complex but essential process in drug discovery and chemical biology. It requires a combination of synthetic chemistry, pharmacology, and molecular and cellular biology. While currently a scientific unknown, the exploration of this and other novel chemical entities holds the promise of uncovering new therapeutic agents and expanding our understanding of biological systems.

At present, the lack of any available data precludes the creation of an in-depth technical guide on the mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide. The scientific community awaits the first disclosure of its biological properties to begin to unravel its potential.

An In-depth Technical Guide to the Physicochemical Properties of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Pyrimidine Derivative

In the landscape of modern drug discovery, the journey of a novel chemical entity from a conceptual structure to a viable clinical candidate is paved with rigorous scientific investigation. The molecule at the center of this guide, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide, represents such an entity. As this compound is not extensively documented in publicly accessible literature, this guide serves as both a predictive analysis and a practical handbook for its comprehensive physicochemical characterization. The following sections are structured to provide not just data and protocols, but the strategic thinking behind them, reflecting the integrated approach required in contemporary pharmaceutical sciences. The physicochemical properties of a molecule are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built; they are pivotal indicators of a compound's potential behavior in biological systems.[1][2]

Molecular Structure and Inherent Properties

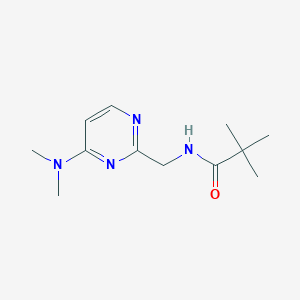

The initial step in characterizing any new chemical entity is to establish its fundamental molecular properties. These are derived directly from its chemical structure, which, based on its IUPAC name, is as follows:

Figure 1. Chemical structure of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide.

From this structure, we can calculate the foundational molecular attributes that influence all other physicochemical properties.

| Property | Predicted Value | Rationale & Significance |

| Molecular Formula | C₁₄H₂₂N₄O | The elemental composition is essential for all subsequent calculations and for confirming identity via mass spectrometry. |

| Molecular Weight | 262.35 g/mol | This value is critical for preparing solutions of known molarity and for interpreting analytical data. In drug discovery, molecular weight is a key component of "drug-likeness" rules, such as Lipinski's Rule of Five.[3] |

| Hydrogen Bond Donors | 1 (Amide N-H) | The number of hydrogen bond donors influences solubility and membrane permeability. A lower count is generally favored for oral bioavailability. |

| Hydrogen Bond Acceptors | 4 (2x Pyrimidine N, 1x Amine N, 1x Carbonyl O) | Hydrogen bond acceptors also play a crucial role in solubility and receptor binding. |

| Rotatable Bonds | 4 | The number of rotatable bonds is an indicator of molecular flexibility, which can impact binding affinity and metabolic stability. |

Ionization Constant (pKa): The pH-Dependent Behavior

The pKa of a molecule dictates its state of ionization at a given pH. This is of paramount importance as ionization affects solubility, permeability, and target binding.[4] For N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide, there are two primary ionizable centers: the dimethylamino group and the pyrimidine ring nitrogens.

Predicted pKa Values

Due to the novelty of the compound, we must rely on predictive models. These models often use algorithms that analyze the electronic environment of ionizable groups in comparison to vast databases of known molecules.[5][6]

| Ionizable Group | Predicted pKa | Predicted Type | Significance in Drug Development |

| Dimethylamino Group | ~4.5 - 5.5 | Basic | This tertiary amine is expected to be protonated at physiological pH below its pKa (e.g., in the stomach), which would increase its aqueous solubility. In the near-neutral pH of the intestines and blood, a significant portion will be in the neutral form, aiding membrane permeation. |

| Pyrimidine Ring Nitrogens | ~1.5 - 2.5 | Basic | The pyrimidine nitrogens are weakly basic. They will be largely un-ionized at physiological pH, but their basicity can influence hydrogen bonding and metabolic pathways. |

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[7][8][9] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Principle: The pKa is the pH at which 50% of the ionizable group is in its protonated form and 50% is in its deprotonated form. This corresponds to the midpoint of the buffer region in the titration curve.[10]

Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 5-10 mg of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide.

-

Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to low aqueous solubility, and then dilute with water to a final volume of 50 mL. The final concentration should be around 1-2 mM.

-

To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[9]

-

-

Titration Setup:

-

Calibrate a pH meter with at least two standard buffers (e.g., pH 4.00 and 7.00).[10]

-

Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Use a magnetic stirrer for continuous mixing.

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds.[9]

-

-

Titration Procedure:

-

Use a standardized solution of 0.1 M HCl as the titrant.

-

Add the titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

To accurately determine the equivalence point(s), plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.[11]

-

The pKa is determined from the pH value at the half-equivalence point.

-

Diagram 2: Comparison of experimental workflows for lipophilicity determination.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical property that determines the dissolution rate and bioavailability of a drug. [12]Poor solubility is a major hurdle in drug development. [1]It is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic.

Predicted Aqueous Solubility

Predicting solubility is notoriously difficult, but the General Solubility Equation (GSE) provides a useful estimate based on logP and melting point (MP). [12]GSE: logS ≈ 0.8 - logP - 0.01(MP - 25) Without an experimental melting point, we can only estimate based on the predicted logP. Given a cLogP of ~2.5, the predicted solubility will likely be in the low micromolar range, suggesting that this compound may be poorly soluble.

Experimental Protocols for Solubility Determination

A. Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. [13][14]It is a measure of apparent solubility and is useful for early-stage screening.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Dilution: Add small aliquots of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

-

Incubation: Shake the plate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Detection: Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which precipitation is first detected is the kinetic solubility. [15] B. Thermodynamic Solubility Assay (Shake-Flask Method)

This is the gold standard method for determining the true equilibrium solubility. [16][17] Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., pH 7.4).

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial.

-

Phase Separation: Separate the solid from the solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method like HPLC-UV.

Solid-State Properties: Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystal lattice energy of a solid compound.

Experimental Protocol for Melting Point Determination

The capillary method is the most common technique for determining the melting point of a crystalline solid. [18][19] Methodology:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping it gently to pack the sample to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp).

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

-

Recording: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range (e.g., < 2 °C) is indicative of a pure compound. [20]

Synthesis and Conclusion

The comprehensive physicochemical characterization of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide, as outlined in this guide, is a critical exercise in modern drug discovery. Our predictive analysis suggests that this novel pyrimidine derivative possesses several "drug-like" features, including a molecular weight under 500, a favorable hydrogen bonding profile, and a predicted lipophilicity that balances permeability with solubility. However, the predicted low aqueous solubility highlights a potential development challenge that must be addressed.

The experimental protocols provided herein represent a robust framework for validating these predictions and building a complete physicochemical profile. The interplay of these properties—pKa influencing logD and solubility, and logP impacting both solubility and permeability—underscores the necessity of an integrated characterization strategy. [1]By systematically determining these core parameters, researchers can make informed decisions, anticipate potential liabilities, and strategically guide the optimization of this promising new chemical entity.

References

- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). The General Solubility Equation. Journal of Pharmaceutical Sciences.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

- Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. Scientific Reports.

-

Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

- Delaney, J. S. (2004). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure.

- Krzyzanowski, M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.

- Giaginis, C., & Tsantili-Kakoulidou, A. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery.

- Cheng, A., & Merz, K. M. (2003). Prediction of aqueous solubility of a diverse set of compounds using a quantitative structure-property relationship. Journal of Medicinal Chemistry.

- Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.

- Shityakov, S., & Förster, C. (2014). Importance of Physicochemical Properties In Drug Discovery. International Journal of Research in Pharmaceutical and Nano Sciences.

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD.

- Malik, R., & Kamble, G. (2014). Physicochemical property of drug molecules with respect to drug actions.

- Li, H., et al. (2021). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design.

- Popelier, P., & Caine, B. (2023).

- Sharma, R., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry.

- Rupp, M., & Proschak, E. (2011). Predicting the pKa of Small Molecules.

- Liptak, M. D., & Shields, G. C. (2011). Predicting the pKa of Small Molecules.

- Avdeef, A. (2001). Development of Methods for the Determination of pKa Values. Current Topics in Medicinal Chemistry.

- Zhang, Z., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Klicić, J. J., et al. (2020). How to Predict the pKa of Any Compound in Any Solvent.

- Yilmaz, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy.

- Wan, H., & Ulander, J. (2006). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Pharmaceutical Research.

- Zhang, Z., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed.

- Bergström, C. A. S. (2023, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. American Pharmaceutical Review.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

- Lombardo, F., et al. (2002). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.

-

Creative Biolabs. (2019, December 27). Solubility Assessment Service. Retrieved from [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

- Sari, Y. W., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series.

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

- Lombardo, F., et al. (2002). US Patent No. US20020009388A1.

- Valko, K. (2007). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Pharmaceutical Technology.

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. jbino.com [jbino.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. asdlib.org [asdlib.org]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. enamine.net [enamine.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. raytor.com [raytor.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. westlab.com [westlab.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. SSERC | Melting point determination [sserc.org.uk]

A Technical Guide to the Preclinical Characterization of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide (Compound Y): A Hypothetical JAK Inhibitor

Disclaimer: The compound N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide, hereafter referred to as "Compound Y," is a hypothetical molecule used for illustrative purposes within this guide. All data, experimental outcomes, and specific mechanistic claims are representative examples designed to demonstrate a robust preclinical characterization workflow. The methodologies, scientific principles, and cited references are based on established practices in pharmaceutical research and development.

Introduction: Rationale and Hypothetical Target

The structural features of Compound Y, notably the 4-aminopyrimidine core, are hallmarks of ATP-competitive kinase inhibitors. The N-((pyrimidin-2-yl)methyl)pivalamide scaffold suggests a potential interaction within the hinge region of a kinase ATP-binding pocket. Based on these structural alerts, this guide outlines a comprehensive preclinical evaluation of Compound Y as a selective inhibitor of the Janus Kinase (JAK) family, a critical node in cytokine signaling pathways implicated in autoimmune diseases and myeloproliferative neoplasms.

This document serves as a technical guide for researchers and drug development professionals, detailing the integrated pharmacokinetic (PK) and pharmacodynamic (PD) studies necessary to establish a preclinical proof-of-concept for Compound Y. We will explore the causality behind experimental choices, present self-validating protocols, and provide a framework for interpreting the resulting data to make informed decisions for further development.

Part 1: Pharmacodynamic Characterization & Mechanism of Action

A thorough understanding of a drug's interaction with its target is the foundation of its therapeutic rationale. The primary pharmacodynamic objective is to confirm that Compound Y inhibits JAK kinases with high potency and selectivity, leading to the downstream modulation of the JAK-STAT signaling pathway.

In Vitro Target Engagement: Kinase Inhibition Profile

Expertise & Rationale: The first step is to quantify the direct inhibitory activity of Compound Y against the target enzymes. A broad kinase panel is essential to not only confirm potency against the desired JAK family members (JAK1, JAK2, JAK3, TYK2) but also to assess selectivity against other kinase families. Poor selectivity can lead to off-target toxicities. We hypothesize that the pivalamide group provides steric hindrance that may favor binding to the specific conformation of the JAK ATP pocket.

Experimental Protocol: In Vitro Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

-

Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 kinases are sourced. A broad panel of off-target kinases (e.g., Src, Lck, BTK) is also prepared.

-

Assay Plate Setup: In a 384-well plate, serially dilute Compound Y in DMSO to create a 10-point concentration gradient (e.g., 10 µM to 0.5 nM).

-

Binding Reaction: Add the kinase, a fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody), and the appropriate kinase buffer to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

-

Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. The signal is inversely proportional to the amount of tracer displaced by Compound Y.

-

Data Analysis: Convert the FRET ratio to percent inhibition and plot against the logarithm of Compound Y concentration. Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Trustworthiness: Each assay plate must include positive controls (a known potent inhibitor) and negative controls (DMSO vehicle only) to validate the assay window and performance. All concentrations should be tested in triplicate to ensure reproducibility.

Hypothetical Data Summary:

| Kinase Target | IC50 (nM) | Rationale for Selectivity |

| JAK1 | 5.2 | High potency against target |

| JAK2 | 4.8 | High potency against target |

| JAK3 | 89.5 | >15-fold selectivity over JAK1/2 |

| TYK2 | 65.3 | >10-fold selectivity over JAK1/2 |

| Src | >10,000 | High selectivity against key off-target kinase |

| Lck | >10,000 | High selectivity against key off-target kinase |

Cellular Target Modulation: Inhibition of STAT Phosphorylation

Expertise & Rationale: Demonstrating that Compound Y inhibits the kinase inside a living cell is a critical step. The canonical JAK-STAT pathway involves the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins upon cytokine stimulation. An effective JAK inhibitor should block this phosphorylation event. We use a human cell line that expresses the relevant cytokine receptors.

Experimental Protocol: Cellular pSTAT3 Assay (Flow Cytometry)

-

Cell Culture: Culture human TF-1 cells (erythroleukemia cell line) in standard growth medium.

-

Compound Treatment: Starve cells for 4 hours, then pre-incubate with a serial dilution of Compound Y for 1 hour.

-

Stimulation: Stimulate the cells with a recombinant cytokine, such as Interleukin-6 (IL-6) (100 ng/mL), for 15 minutes to activate the JAK1/2 pathway.

-

Fixation & Permeabilization: Immediately fix the cells with paraformaldehyde and permeabilize with methanol to allow antibody access to intracellular proteins.

-

Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated STAT3 (pSTAT3).

-

Analysis: Analyze the cells using a flow cytometer to quantify the median fluorescence intensity (MFI) of the pSTAT3 signal in thousands of individual cells.

-

Data Analysis: Normalize the MFI to the stimulated (positive) and unstimulated (negative) controls. Plot the percent inhibition of pSTAT3 against Compound Y concentration to determine the cellular IC50.

Mandatory Visualization: Hypothetical Mechanism of Action

Caption: Mechanism of Compound Y in blocking the JAK-STAT signaling pathway.

Part 2: Preclinical Pharmacokinetics (PK)

The goal of PK studies is to understand "what the body does to the drug." This involves characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) of Compound Y. These parameters determine the drug's concentration profile over time, which is essential for designing effective dosing regimens.

In Vitro ADME Profile

Expertise & Rationale: Before moving into animal models, a suite of in vitro assays can predict the likely PK behavior of Compound Y. The dimethylamino group suggests moderate aqueous solubility but also a potential site for metabolism. The bulky pivalamide group may protect the adjacent amide bond from hydrolysis and sterically hinder certain metabolic enzymes, potentially improving metabolic stability.

Experimental Protocols: Key In Vitro ADME Assays

-

Aqueous Solubility: Measured via nephelometry in phosphate-buffered saline (pH 7.4) to predict dissolution in the gut.

-

LogD7.4: Determined using a shake-flask method between octanol and buffer to predict membrane permeability and tissue distribution.

-

Metabolic Stability: Compound Y is incubated with liver microsomes (human and rodent) containing NADPH. The rate of disappearance of the parent compound is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to predict hepatic clearance.

-

CYP450 Inhibition: Assessed using fluorescent probe substrates for major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9) to identify potential drug-drug interactions.

Hypothetical Data Summary:

| Parameter | Result | Implication |

| Aqueous Solubility (pH 7.4) | 85 µg/mL | Sufficient for oral absorption studies. |

| LogD7.4 | 2.1 | Good balance of solubility and permeability. |

| Liver Microsomal Stability (t½, min) | >60 min (Human), 45 min (Mouse) | Low intrinsic clearance predicted in humans. |

| CYP3A4 Inhibition (IC50) | >25 µM | Low risk of inhibiting a major drug-metabolizing enzyme. |

In Vivo Pharmacokinetics in Rodents

Expertise & Rationale: An in vivo study is required to understand how these in vitro properties translate into a real biological system. A cassette dosing approach in mice can be used for initial screening, followed by a discrete study in rats to obtain more detailed parameters. The primary goal is to determine key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Experimental Protocol: Rat Pharmacokinetic Study

-

Animal Model: Use male Sprague-Dawley rats (n=3 per group).

-

Dosing:

-

Intravenous (IV) Group: Administer Compound Y at 1 mg/kg via the tail vein as a bolus injection. The formulation is a solution in 20% Solutol/80% water.

-

Oral (PO) Group: Administer Compound Y at 5 mg/kg via oral gavage. The formulation is a suspension in 0.5% methylcellulose.

-

-

Sample Collection: Collect sparse blood samples (approx. 50 µL) from the saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Sample Processing: Centrifuge the blood to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis (LC-MS/MS):

-

Precipitate plasma proteins with acetonitrile containing an internal standard.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of Compound Y.

-

-

Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters. Bioavailability (%F) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Mandatory Visualization: PK Study Workflow

In Vitro Toxicity Profile of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide: A Technical Guide

Abstract

This technical guide outlines a comprehensive framework for the in vitro toxicological assessment of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide, a novel kinase inhibitor candidate. In the landscape of preclinical drug development, early and robust toxicity profiling is paramount to de-risk candidates and focus resources on compounds with the highest potential for safety and efficacy. This document provides field-proven, step-by-step protocols for evaluating the cytotoxic and genotoxic potential of this compound, alongside methodologies for elucidating the mechanistic pathways of cell death. We detail a multi-parametric approach, including assays for metabolic activity (MTT), cell membrane integrity (LDH), DNA damage (Comet Assay), and apoptosis (Annexin V/PI Staining and Caspase-3/7 activity). The causality behind experimental choices, from cell line selection to endpoint measurement, is explained to provide a self-validating system for researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction: The Imperative for Early In Vitro Safety Assessment

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with safety-related attrition being a primary cause of failure. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] Our candidate, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide (hereinafter referred to as "Compound X"), has been designed as a selective inhibitor of a key oncogenic kinase. While demonstrating high on-target potency in biochemical assays, its cellular safety profile remains uncharacterized.

In vitro toxicology serves as a critical first pass in safety assessment. It offers a rapid, cost-effective, and ethically sound alternative to extensive animal testing in the early stages.[2] By exposing human cell lines to Compound X, we can identify potential liabilities such as general cytotoxicity, damage to genetic material, and the specific biochemical pathways leading to cell death. This guide establishes a logical, tiered approach to building a comprehensive in vitro toxicity profile, adhering to principles recognized by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[3]

Strategic Experimental Design

The integrity of a toxicity profile hinges on a well-rationalized experimental design. Our strategy involves a panel of assays and cell lines to build a holistic view of the compound's effects.

2.1 Rationale for Cell Line Selection

To assess both on-target and off-target toxicity, a carefully selected panel of cell lines is employed:

-

HepG2 (Human Hepatocellular Carcinoma): Represents the liver, the primary site of drug metabolism and a common organ for drug-induced toxicity.

-

HEK293 (Human Embryonic Kidney): Represents the kidneys, a major route of drug elimination and another frequent site of toxicity.

-

A549 (Human Lung Carcinoma): The target cancer cell line for which Compound X is being developed. An ideal candidate will show high potency against this line.

-

hPBMCs (Human Peripheral Blood Mononuclear Cells): To assess potential immunotoxicity by evaluating effects on primary, non-transformed immune cells.

2.2 Concentration Range and Exposure Duration

Concentrations for testing are based on the hypothetical on-target IC50 value of Compound X in the A549 cell line (e.g., 1 µM). A wide concentration range, typically logarithmic, is used (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve. Exposure times of 24 and 48 hours are chosen to detect both acute and more delayed toxic effects.

Tier 1: Cytotoxicity Assessment

The initial tier of testing aims to answer a fundamental question: at what concentration does Compound X kill cells? We employ two distinct assays that measure different hallmarks of cell death to provide a more robust assessment.

3.1 Assay 1: MTT for Metabolic Viability

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.

3.1.1 Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of Compound X and a vehicle control (e.g., 0.1% DMSO). Incubate for 24 or 48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

3.2 Assay 2: LDH Release for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of cells with a damaged plasma membrane.[5][6] This serves as a complementary endpoint to the MTT assay.

3.2.1 Detailed Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol in a separate 96-well plate.

-

Control Wells: Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[7] Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

-

Incubation and Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[5]

-

Data Analysis: Calculate percent cytotoxicity using the formula: (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

3.3 Visualization: General Cytotoxicity Workflow

Caption: Workflow for dual cytotoxicity assessment.

3.4 Interpreted Results: Cytotoxicity Profile

The hypothetical data below illustrates a desirable preclinical profile: high potency against the target cancer cell line (A549) and significantly lower toxicity against non-target and primary cells, suggesting a favorable therapeutic window.

| Cell Line | Assay | 24 hr IC50 (µM) | 48 hr IC50 (µM) |

| A549 (Target) | MTT | 1.2 | 0.9 |

| LDH | 1.5 | 1.1 | |

| HepG2 | MTT | 25.4 | 18.7 |

| LDH | 30.1 | 22.5 | |

| HEK293 | MTT | > 100 | 85.2 |

| LDH | > 100 | 91.4 | |

| hPBMCs | MTT | 45.8 | 32.1 |

| LDH | 52.3 | 38.6 |

Tier 2: Genotoxicity Assessment

A critical safety concern for any new chemical entity is its potential to damage DNA, which can lead to mutagenesis and carcinogenicity. The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8]

4.1 Assay 3: Alkaline Comet Assay for DNA Damage

The principle of the Comet assay involves embedding single cells in an agarose gel on a microscope slide, lysing them to remove membranes and proteins, and then subjecting the remaining DNA (nucleoids) to electrophoresis.[9] Under alkaline conditions (pH > 13), DNA single-strand breaks and alkali-labile sites cause the DNA to relax and migrate out of the nucleoid, forming a "comet tail."[10] The intensity of the tail relative to the head reflects the amount of DNA damage.

4.1.1 Detailed Protocol: Comet Assay

-

Cell Treatment: Treat cells in suspension or monolayers with Compound X for a short duration (e.g., 4 hours). Include a negative (vehicle) and positive (e.g., H₂O₂) control.

-

Cell Embedding: Mix ~1 x 10⁴ treated cells with low melting point agarose and layer onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse slides in a high-salt, detergent-based lysis solution overnight at 4°C to dissolve cellular and nuclear membranes.

-

Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.

-

Electrophoresis: Apply an electric field (e.g., 25V, 300mA) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Scoring: Visualize slides using a fluorescence microscope and score at least 50 cells per sample using specialized image analysis software to calculate the "% Tail DNA" or "Tail Moment."

4.2 Interpreted Results: Genotoxic Potential

A significant, dose-dependent increase in DNA damage compared to the vehicle control would classify the compound as genotoxic.

| Cell Line | Treatment (4 hr) | % Tail DNA (Mean ± SD) |

| HepG2 | Vehicle Control | 3.1 ± 1.2 |

| Compound X (10 µM) | 4.5 ± 1.8 | |

| Compound X (50 µM) | 6.2 ± 2.1 | |

| H₂O₂ (100 µM) | 45.7 ± 5.3 |

In this hypothetical result, Compound X does not induce a significant increase in DNA damage at concentrations well above its cytotoxic IC50, suggesting a low risk of genotoxicity.

Tier 3: Mechanistic Investigation of Cell Death

When cytotoxicity is observed, it is crucial to understand the underlying mechanism: is the compound inducing a programmed, controlled form of cell death (apoptosis) or a more inflammatory, uncontrolled death (necrosis)?

5.1 Assay 4: Annexin V / Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating apoptosis and necrosis.

-

Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11][12]

-

Propidium Iodide (PI): A fluorescent DNA intercalating agent that is excluded by cells with an intact membrane. It can only enter and stain the DNA of late-stage apoptotic and necrotic cells where membrane integrity is lost.[13]

This dual staining allows for the differentiation of four cell populations:

-

Viable Cells: Annexin V-negative / PI-negative.

-

Early Apoptotic Cells: Annexin V-positive / PI-negative.[14]

-

Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

-

Necrotic Cells: Annexin V-negative / PI-positive (less common).

5.1.1 Visualization: Principle of Annexin V / PI Staining

Caption: Differentiating cell states with Annexin V and PI.

5.2 Assay 5: Caspase-Glo® 3/7 Activity

Caspases are a family of proteases that are critical executioners of apoptosis. Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[15][16] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[17]

5.2.1 Detailed Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Seed cells in a white-walled, 96-well plate suitable for luminescence. Treat with Compound X for a relevant time point (e.g., 12, 24 hours).

-

Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

-

Lysis and Incubation: Mix on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.[17]

-

Luminescence Reading: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Express results as fold-change in luminescence relative to the vehicle-treated control.

5.3 Visualization: Apoptotic Signaling Pathway

Caption: Role of Caspase-3/7 in the apoptotic cascade.

5.4 Interpreted Results: Mechanism of Action

| Cell Line | Treatment (24 hr) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Caspase-3/7 Activity (Fold Change) |

| A549 | Vehicle Control | 2.1 | 1.5 | 1.0 |

| Compound X (1 µM) | 35.8 | 10.2 | 8.5 | |

| Compound X (5 µM) | 55.2 | 25.7 | 15.2 |

These hypothetical results strongly indicate that Compound X induces cytotoxicity in its target cell line primarily through the induction of apoptosis, as evidenced by the significant increase in the early apoptotic population and the robust activation of executioner caspases-3 and -7.

Integrated Discussion and Future Directions

The collective data from this tiered in vitro assessment provides a strong foundational safety profile for Compound X. The compound demonstrates a promising therapeutic window, with potent, apoptosis-driven cytotoxicity in the target cancer cell line and significantly lower toxicity in non-target liver, kidney, and immune cells. Crucially, the lack of a genotoxic signal in the Comet assay at supraclinical concentrations is a major de-risking milestone.

Next Steps:

-

Mechanism Deconvolution: Further investigation using assays for initiator caspases (Caspase-8, Caspase-9) and mitochondrial membrane potential could further delineate the specific apoptotic pathway (intrinsic vs. extrinsic).

-

Off-Target Screening: A broad kinase panel screen would be prudent to identify any potential off-target activities that could explain toxicity at higher concentrations.

-

Advanced In Vitro Models: Testing in 3D spheroid models or organ-on-a-chip systems could provide more physiologically relevant data before moving to in vivo studies.[18]

This structured in vitro toxicity evaluation provides critical, actionable data, enabling an informed decision to advance Compound X to the next stage of preclinical development with a higher degree of confidence in its safety profile.

References

-

Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Retrieved from [Link]

-

Wlodkowic, D., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

-

Wlodkowic, D., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

-

Gajski, G., et al. (2016). In Vitro Comet Assay for Testing Genotoxicity of Chemicals. Springer Nature Experiments. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Tice, R. R., et al. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis, 35(3), 206-221. Retrieved from [Link]

-

Khan, I. A., et al. (2023). The Comet Assay: A straight Way to Estimate Geno-Toxicity. 21st Century Pathology. Retrieved from [Link]

-

PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

-

SlideShare. (2022). Comet assay. Retrieved from [Link]

-

GOV.UK. (2022). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]

-

Biocompare. (2008). Caspase-Glo® 3/7 Assay System From Promega. Retrieved from [Link]

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

European Society of Toxicology In Vitro (ESTIV). (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

-

Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-(dimethylamino)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide. Retrieved from [Link]

-

Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. Retrieved from [Link]

-

McGreal, S. M., et al. (2017). Toxicological evaluation of the flavour ingredient N-(1-((4-amino-2,2-dioxido-1 H-benzo[ c][10][11][13]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Toxicology Reports, 4, 507-520. Retrieved from [Link]

-

Kumar, P., et al. (2016). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Taibah University for Science, 10(4), 542-550. Retrieved from [Link]

-

Korlyukov, A. A. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1483. Retrieved from [Link]

-

Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4165. Retrieved from [Link]

-

Vaz, A., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). Journal of Medicinal Chemistry, 61(1), 51-64. Retrieved from [Link]

Sources

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]

- 9. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 10. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biologi.ub.ac.id [biologi.ub.ac.id]

- 12. docs.abcam.com [docs.abcam.com]

- 13. scispace.com [scispace.com]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.ca]

- 16. promega.com [promega.com]

- 17. biocompare.com [biocompare.com]

- 18. Caspase-Glo® 3/7 3D Assay [worldwide.promega.com]

Technical Guide: Physicochemical Characterization of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the key physicochemical properties of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide, a molecule of interest in contemporary drug discovery. It is important to note that a compound with this specific chemical name is not currently indexed in major chemical databases such as PubChem. Therefore, the data and discussion presented herein are based on a chemically inferred structure derived from the provided nomenclature. This guide will detail the calculated molecular weight and the predicted partition coefficient (LogP), and will provide established methodologies for their experimental determination. Understanding these fundamental properties is critical for predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Molecular Profile and Physicochemical Properties

The structure of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide is characterized by a 4-(dimethylamino)pyrimidine core linked at the 2-position to a pivalamide moiety via a methylene bridge. This combination of a heteroaromatic amine and a sterically hindered amide group imparts specific physicochemical characteristics that are crucial for its behavior in biological systems.

Molecular Weight

The molecular weight of a compound is a fundamental property that influences its diffusion and transport across biological membranes. It is calculated by summing the atomic weights of all constituent atoms in its molecular formula.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is a critical parameter in drug design as it affects solubility, permeability, and plasma protein binding.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₂₂N₄O | Calculated |

| Molecular Weight | 250.34 g/mol | Calculated |

| Predicted LogP (XLogP3) | 1.8 | Predicted |

Methodologies for Physicochemical Property Determination

Accurate determination of molecular weight and partition coefficient is essential for the validation of computational predictions and for regulatory submissions.

Molecular Weight Determination by Mass Spectrometry

Rationale: Mass spectrometry is the gold standard for determining the molecular weight of a compound with high accuracy and sensitivity. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Workflow:

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Experimental Determination of Partition Coefficient (LogP)

The two most common methods for the experimental determination of LogP are the shake-flask method and the HPLC-based method.

Principle: This classic method directly measures the partitioning of a compound between n-octanol and water.[1][2] It is most suitable for compounds with LogP values in the range of -2 to 4.[2]

Protocol:

-

Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the test compound in the appropriate solvent.

-

Partitioning:

-

Add known volumes of the pre-saturated n-octanol and water to a flask.

-

Add a known amount of the test compound.

-

Shake the flask until equilibrium is reached.

-

-

Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

Caption: Workflow for the Shake-Flask Method for LogP Determination.

Principle: This method determines the LogP based on the retention time of the compound on a reversed-phase HPLC column.[3] It is a faster method and requires less compound than the shake-flask method. The retention time is correlated with the LogP values of a series of known standards.[3][4]

Protocol:

-

System Preparation:

-

Equilibrate a reversed-phase HPLC column (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water.

-

-

Calibration:

-

Inject a series of standard compounds with known LogP values.

-

Record the retention time for each standard.

-

Create a calibration curve by plotting the logarithm of the retention factor (k) versus the known LogP values.

-

-

Sample Analysis:

-

Inject the test compound.

-

Record its retention time.

-

-

LogP Determination:

-

Calculate the retention factor (k) for the test compound.

-

Determine the LogP of the test compound by interpolating its log(k) value on the calibration curve.

-

Conclusion

The physicochemical properties of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide, specifically its molecular weight and partition coefficient, are critical determinants of its potential as a therapeutic agent. While computational methods provide valuable initial estimates, experimental verification using standardized protocols such as those outlined in this guide is imperative for accurate characterization. The methodologies described herein represent robust and widely accepted approaches within the pharmaceutical industry, ensuring data integrity and facilitating informed decision-making in the drug development pipeline.

References

Sources

Literature review on N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide derivatives

An In-depth Technical Guide to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide Derivatives as Cyclin-Dependent Kinase Inhibitors

Introduction: The Prominence of the Pyrimidine Scaffold in Oncology

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the fundamental building blocks of life, DNA and RNA.[1][2] This inherent biocompatibility and versatile chemical nature have made it a central feature in the design of numerous therapeutic agents, particularly in oncology.[2] Within this broad class, derivatives of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide have emerged as a focal point for research, primarily for their potent activity as inhibitors of Cyclin-Dependent Kinases (CDKs).[3][4]

CDKs are a family of serine/threonine kinases that act as master regulators of the cell cycle and gene transcription.[3][4][5] Their dysregulation is a hallmark of cancer, leading to the uncontrolled cell proliferation that drives tumor growth. Consequently, inhibiting CDKs presents a powerful therapeutic strategy. Specifically, derivatives based on the N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide scaffold have shown significant promise as inhibitors of CDK9, a kinase critical for the transcriptional regulation of key survival proteins in cancer cells.[4][6][7] This guide provides a comprehensive overview of these derivatives, from the rationale of their mechanism of action to their synthesis and biological evaluation.

The Scientific Rationale: Targeting Transcriptional Addiction through CDK9 Inhibition

The CDK family can be broadly categorized into two groups: those that primarily control cell cycle progression (e.g., CDK1, CDK2, CDK4, CDK6) and those that regulate gene transcription (e.g., CDK7, CDK8, CDK9).[3][4] While early efforts in CDK inhibitor development focused on halting the cell cycle, there is a growing appreciation for targeting transcriptional CDKs, with CDK9 being a particularly compelling target.[4][6]

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[6] This complex is recruited to gene promoters and phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step that allows the polymerase to transition from pausing to productive transcript elongation.[4] Many cancer cells exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous, high-level expression of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, for their survival.[4] The genes encoding these survival proteins are often regulated by CDK9.

By inhibiting CDK9, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide derivatives effectively shut down the production of these critical survival proteins.[4][7] This selective depletion reinstates the natural process of programmed cell death (apoptosis) in malignant cells, while having a less severe impact on normal, healthy cells which are not as reliant on this pathway.[8] Furthermore, resistance to first-line cancer therapies, including CDK4/6 inhibitors, can involve the upregulation of transcriptional pathways, making CDK9 an attractive target for combination therapies and for treating resistant tumors.[9][10]

Synthetic Strategies and Methodologies

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide derivatives leverages established principles of heterocyclic chemistry. A general and adaptable synthetic route allows for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. The core pyrimidine ring is typically constructed via a condensation reaction, followed by sequential functionalization.

Sources

- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. CDK9 inhibitors: Disrupting cancer cell growth and the treatment paradigm | pharmaphorum [pharmaphorum.com]

- 9. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Step-by-step synthesis route for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide

An In-depth Technical Guide to the Synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide

Authored by: A Senior Application Scientist

Introduction

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide is a chemical compound featuring a substituted pyrimidine core. The pyrimidine moiety is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[1] This guide provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers and professionals in drug development and organic synthesis.

The synthetic strategy is devised as a convergent, multi-step process. It begins with the construction of a key intermediate, 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine, which is subsequently acylated to yield the final product. This guide emphasizes the rationale behind procedural choices, ensuring both clarity and reproducibility.

Overall Synthetic Pathway

The synthesis is logically divided into two main stages: the formation of the essential amine intermediate followed by the final acylation.

Caption: Proposed multi-step synthesis pathway for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide.

Part 1: Synthesis of 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine

This section details the preparation of the crucial amine intermediate. The synthesis begins with a commercially available or readily synthesized pyrimidine ester.

Step 1.1: Reduction of Ethyl 4-(dimethylamino)pyrimidine-2-carboxylate

The initial step involves the reduction of the ester group to a primary alcohol. This transformation is a standard procedure in organic synthesis, and sodium borohydride is a suitable reducing agent, often used for its selectivity and milder reaction conditions compared to agents like lithium aluminum hydride.[2]

Experimental Protocol:

-

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Molar Equiv. Ethyl 4-(dimethylamino)pyrimidine-2-carboxylate 209.23 1.0 eq 1.0 Sodium Borohydride (NaBH₄) 37.83 2.0 eq 2.0 Lithium Chloride (LiCl) 42.39 2.0 eq 2.0 Tetrahydrofuran (THF), anhydrous - As per substrate - | Ethanol, absolute | - | As per substrate | - |

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl 4-(dimethylamino)pyrimidine-2-carboxylate (1.0 eq) in a mixture of anhydrous THF and absolute ethanol.[2]

-

Add lithium chloride (2.0 eq) and stir until fully dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.0 eq) in portions, ensuring the temperature remains below 5 °C.[2]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of water.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield crude (4-(dimethylamino)pyrimidin-2-yl)methanol, which can be purified by column chromatography if necessary.

-

Step 1.2: Chlorination to 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine Hydrochloride

The synthesized alcohol is converted to a more reactive chloromethyl intermediate. Thionyl chloride is an effective reagent for this transformation, converting the hydroxyl group into a good leaving group, which is then displaced by a chloride ion.[2]

Experimental Protocol:

-

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Molar Equiv. (4-(dimethylamino)pyrimidin-2-yl)methanol 167.20 1.0 eq 1.0 Thionyl Chloride (SOCl₂) 118.97 1.2 eq 1.2 | Toluene, anhydrous | - | As per substrate | - |

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap, add anhydrous toluene.

-

Add thionyl chloride (1.2 eq) to the toluene and stir.[2]

-

Dissolve (4-(dimethylamino)pyrimidin-2-yl)methanol (1.0 eq) in anhydrous toluene and add it dropwise to the thionyl chloride solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[2]

-

Upon completion, a precipitate of the hydrochloride salt should form. If not, precipitation can be induced by adding a non-polar solvent like hexane.

-

Collect the solid product by vacuum filtration, wash with cold toluene or hexane, and dry under vacuum to yield 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride.

-

Step 1.3: Amination to 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine

The final step in forming the key intermediate is a nucleophilic substitution of the chloride with an amine source. A high concentration of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts.[3]

Experimental Protocol:

-

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Molar Equiv. 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine HCl 223.10 1.0 eq 1.0 Aqueous Ammonia (28-30%) - Large excess - | Dichloromethane (DCM) | - | For extraction | - |

-

Procedure:

-

In a sealed pressure vessel, suspend 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride (1.0 eq) in a large excess of concentrated aqueous ammonia.

-

Stir the mixture vigorously at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, carefully vent the vessel in a fume hood.

-

Extract the aqueous mixture extensively with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

Part 2: Synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide

This final stage involves the formation of the amide bond through acylation of the synthesized amine.

Step 2.1: N-Acylation with Pivaloyl Chloride

Pivaloyl chloride is a highly reactive acylating agent.[4] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct generated during the reaction.[5][6] The bulky pivaloyl group can provide steric hindrance, which can be advantageous for stability.[6]

Caption: General mechanism of N-acylation with pivaloyl chloride.

Experimental Protocol:

-

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Molar Equiv. 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine 166.21 1.0 eq 1.0 Pivaloyl Chloride 120.58 1.1 eq 1.1 Triethylamine (TEA) 101.19 1.2 eq 1.2 | Dichloromethane (DCM), anhydrous | - | As per substrate | - |

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine (1.0 eq) and dissolve it in anhydrous dichloromethane.[6]

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of pivaloyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.[5]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.[6]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide.

-

Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

-

Pivaloyl Chloride: This reagent is corrosive, moisture-sensitive, and has a pungent odor.[7] It should be handled exclusively in a well-ventilated fume hood. It reacts vigorously with water and alcohols.[7]

-

Thionyl Chloride: It is a corrosive and toxic liquid. It reacts with water to release toxic gases (HCl and SO₂). All operations should be performed in a fume hood.

-

Sodium Borohydride: This is a flammable solid that reacts with water to produce flammable hydrogen gas.

-

Solvents: Dichloromethane and toluene are hazardous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2022). Usiena Air. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

- CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (n.d.).

- US4221913A - Preparation of 2-(Chloromethyl)pyridine. (n.d.).

-

Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents. (n.d.). PubMed. [Link]

-

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021). MDPI. [Link]

- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (n.d.).

-

Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. (n.d.). National Center for Biotechnology Information. [Link]

-

PIVALOYL CHLORIDE. (n.d.). PubChem. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008). MDPI. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). National Center for Biotechnology Information. [Link]

-

Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. (2023). ResearchGate. [Link]

-

(PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2015). ResearchGate. [Link]

-

Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid. (n.d.). Royal Society of Chemistry. [Link]

-

Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl). (2025). Technical Disclosure Commons. [Link]

-

Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. (n.d.). ResearchGate. [Link]

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. atamankimya.com [atamankimya.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 3282-30-2: Pivaloyl chloride | CymitQuimica [cymitquimica.com]

Protocol for the Preparation and Use of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide Solutions in DMSO for Cellular Assays

An Application Guide by Gemini Scientific

Abstract

This comprehensive application note provides a detailed protocol for the solubilization, handling, and application of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide in Dimethyl Sulfoxide (DMSO) for use in cell-based assays. Authored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple set of instructions. It elucidates the scientific rationale behind each step, from the preparation of high-concentration stock solutions to the final dilution in cell culture media. We address critical factors such as compound stability, DMSO-induced cytotoxicity, and the prevention of compound precipitation to ensure the generation of accurate, reproducible, and reliable experimental data. This document incorporates field-proven insights, troubleshooting guidance, and visual workflows to serve as an essential resource for laboratory practice.